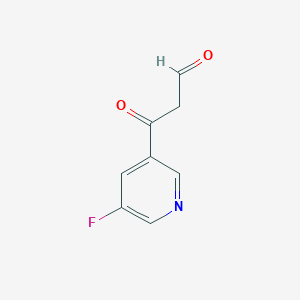
3-(5-Fluoropyridin-3-yl)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Fluoropyridin-3-yl)-3-oxopropanal is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring significantly influences the compound’s physical, chemical, and biological properties .
Vorbereitungsmethoden
The synthesis of 3-(5-Fluoropyridin-3-yl)-3-oxopropanal involves several steps. . This reaction involves the conversion of a pyridine derivative to a fluoropyridine using a diazonium salt intermediate. Industrial production methods often utilize efficient fluorinating reagents and reliable fluorination technology to achieve high yields .
Analyse Chemischer Reaktionen
3-(5-Fluoropyridin-3-yl)-3-oxopropanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups using reagents such as organometallic compounds. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-(5-Fluoropyridin-3-yl)-3-oxopropanal has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Wirkmechanismus
The mechanism of action of 3-(5-Fluoropyridin-3-yl)-3-oxopropanal involves its interaction with molecular targets and pathways influenced by the presence of the fluorine atom. The electron-withdrawing nature of the fluorine atom affects the compound’s reactivity and interactions with other molecules . This can lead to specific binding modes and biological activities, making it a valuable compound in various research fields.
Vergleich Mit ähnlichen Verbindungen
3-(5-Fluoropyridin-3-yl)-3-oxopropanal can be compared with other fluorinated pyridines, such as:
- 3-Fluoropyridine
- 5-Fluoropyridine-3-boronic acid
- 3-Amino-5-fluoropyridine These compounds share similar structural features but differ in their specific functional groups and reactivity . The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxopropanal group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H6FNO2 |
|---|---|
Molekulargewicht |
167.14 g/mol |
IUPAC-Name |
3-(5-fluoropyridin-3-yl)-3-oxopropanal |
InChI |
InChI=1S/C8H6FNO2/c9-7-3-6(4-10-5-7)8(12)1-2-11/h2-5H,1H2 |
InChI-Schlüssel |
CVFVIFYXKUVMEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC=C1F)C(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


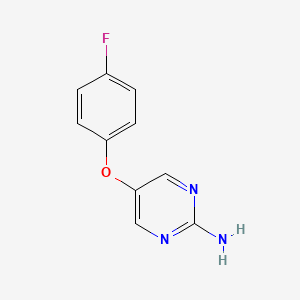
![6-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15273846.png)
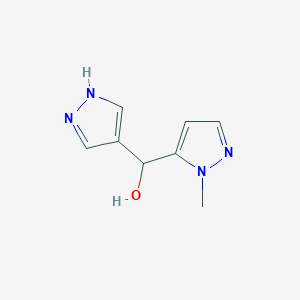
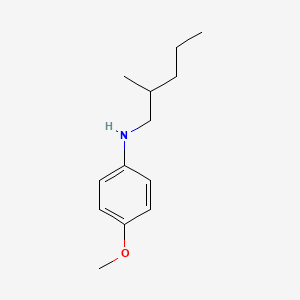
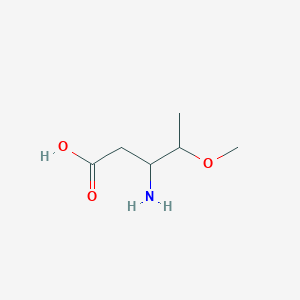
![4-Methyl-2,5,7,11-tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),5,7-triene](/img/structure/B15273878.png)
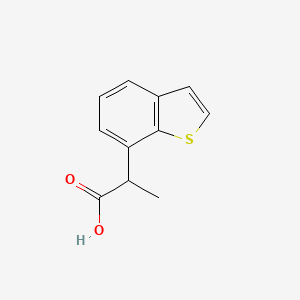
![4-[(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]butane-1-sulfonyl chloride](/img/structure/B15273887.png)
![Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine]-4'-carboxylic acid](/img/structure/B15273901.png)
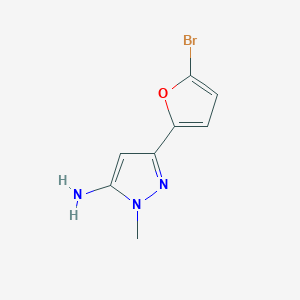
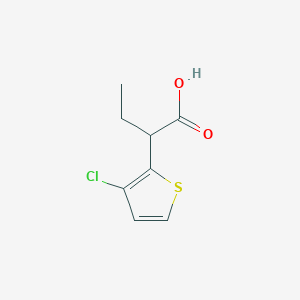
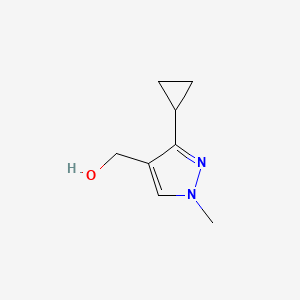
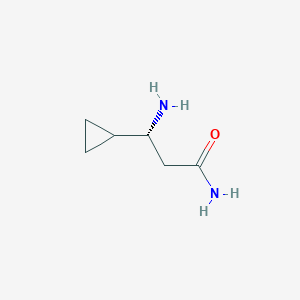
![1-(Propan-2-yl)-1,7-diazaspiro[4.4]nonane](/img/structure/B15273939.png)
